2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine
Description
2-(4-Chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A 2-(4-chlorophenyl) substituent at position 2, providing hydrophobic and electron-withdrawing effects.
- 3,5-dimethyl groups contributing to steric bulk and metabolic stability.
- An N-pentylamine chain at position 7, enhancing lipophilicity and membrane permeability.
Properties
Molecular Formula |
C19H23ClN4 |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H23ClN4/c1-4-5-6-11-21-17-12-13(2)22-19-14(3)18(23-24(17)19)15-7-9-16(20)10-8-15/h7-10,12,21H,4-6,11H2,1-3H3 |
InChI Key |
NPFQLRAWBGXPMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by the addition of pentylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the modulation of various cellular pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
The table below highlights key differences between the target compound and structurally related analogues:
Key Findings from Comparisons
Substituent Effects on Activity
- Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions compared to 4-fluorophenyl analogues (e.g., compound 47), but fluorinated derivatives often exhibit improved metabolic stability and bioavailability .
- Methyl vs.
- N-Alkyl Chain Length : The N-pentyl chain likely increases lipophilicity (clogP ~5.5 estimated) compared to shorter chains (e.g., N-propyl in ), which may enhance tissue penetration but reduce aqueous solubility.
Core Heterocycle Variations
- Pyrazolo vs. Triazolo/Tetrazolo Cores : Triazolo derivatives (e.g., compound 92 ) often show enhanced hydrogen-bonding capacity due to additional nitrogen atoms, improving target engagement in enzymes like dihydroorotate dehydrogenase. In contrast, pyrazolo cores (as in the target compound) may prioritize hydrophobic interactions .
Functional Group Impact
- Amine Modifications : Pyridylmethylamine substituents (e.g., compound 47 ) enhance anti-mycobacterial activity by facilitating metal coordination in ATP synthase, a mechanism less likely with the target’s aliphatic pentyl chain .
Biological Activity
2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 304.80 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action:
- Anticancer Activity : The pyrazolo[1,5-a]pyrimidine scaffold has been associated with inhibition of cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation and apoptosis induction. For instance, studies have shown that derivatives can inhibit growth in various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) by inducing apoptosis and inhibiting cell viability .
- Antitubercular Activity : Recent findings suggest that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit promising activity against Mycobacterium tuberculosis. These compounds were identified through high-throughput screening and demonstrated low cytotoxicity while effectively targeting mycobacterial pathways without interfering with traditional antibiotic targets .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 4-position of the phenyl ring | Enhances anticancer potency |
| Variation in alkyl chain length at the N-position | Affects solubility and bioavailability |
| Presence of halogens (e.g., chlorine) | Increases binding affinity to target proteins |
These modifications highlight the importance of specific functional groups in enhancing the therapeutic efficacy of pyrazolo[1,5-a]pyrimidine derivatives.
Case Studies
Several studies have explored the biological effects of related compounds:
- Anticancer Screening : A study evaluated a series of pyrazolo[1,5-a]pyrimidine analogs for their anticancer properties using MTT assays. The results indicated significant growth inhibition in breast cancer cell lines compared to standard treatments .
- Antitubercular Efficacy : Another investigation focused on the antitubercular activity of a library of pyrazolo[1,5-a]pyrimidines. The most active compounds displayed low minimum inhibitory concentrations (MICs) against M. tuberculosis, suggesting potential as new therapeutic agents against tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
